

# Cabotegravir Demonstrates High Efficacy in Preventing SHIV Infection in Macaque Models

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of preclinical data highlights the robust protective effect of long-acting injectable **Cabotegravir** (CAB-LA) against Simian-Human Immunodeficiency Virus (SHIV) in non-human primate models, supporting its clinical development as a pre-exposure prophylaxis (PrEP) agent.

Multiple studies in macaque models have consistently demonstrated the high efficacy of **Cabotegravir**, an integrase strand transfer inhibitor, in preventing SHIV infection across various routes of transmission. These preclinical findings have been instrumental in advancing CAB-LA through clinical trials, ultimately leading to its approval for HIV prevention in humans. This guide provides a comparative analysis of the key experimental data and methodologies from these pivotal macaque studies.

#### **Comparative Efficacy of Cabotegravir**

The protective efficacy of CAB-LA has been evaluated in rhesus macaques against intravenous, rectal, vaginal, and penile SHIV challenges. The results, summarized below, showcase a high degree of protection, often comparable or superior to daily oral PrEP regimens.



| Study<br>Focus               | Animal<br>Model              | Challeng<br>e Virus | Cabotegr<br>avir<br>Regimen                                           | Efficacy                                                  | Comparat<br>or                 | Comparat<br>or<br>Efficacy                                   |
|------------------------------|------------------------------|---------------------|-----------------------------------------------------------------------|-----------------------------------------------------------|--------------------------------|--------------------------------------------------------------|
| Intravenou<br>s<br>Challenge | Rhesus<br>Macaques<br>(n=24) | SIVmac25<br>1       | 50 mg/kg IM (single or two doses) or 25 mg/kg followed by 50 mg/kg IM | 88% (21/24<br>protected)<br>[1][2][3]                     | Untreated<br>Controls<br>(n=5) | 0% (0/5<br>protected)<br>[1][2][3]                           |
| Penile<br>Challenge          | Rhesus<br>Macaques<br>(n=6)  | SHIV                | Human-<br>equivalent<br>doses of<br>CAB-LA IM                         | 94.4%[4][5]                                               | Oral<br>FTC/TDF<br>(n=6)       | 94.0%[4][5]                                                  |
| Rectal<br>Challenge          | Rhesus<br>Macaques           | SHIV                | 50 mg/kg<br>IM                                                        | Completely protective in repeat low-dose challenges[1][6] | Untreated<br>Controls          | Not explicitly stated, but infection occurred in controls[7] |
| Vaginal<br>Challenge         | Pigtail<br>Macaques          | SHIV                | 50 mg/kg<br>IM                                                        | At least<br>90%<br>protective[<br>7]                      | Untreated<br>Controls          | Not explicitly stated, but infection occurred in controls[7] |

## **Experimental Protocols**

The validation of **Cabotegravir**'s efficacy relies on rigorous experimental designs in macaque models that mimic human HIV transmission.



## General Experimental Workflow for SHIV Challenge Studies

The typical experimental workflow for evaluating PrEP efficacy in macaques involves several key stages, from animal selection and drug administration to viral challenge and monitoring.





Click to download full resolution via product page

Figure 1: Generalized experimental workflow for PrEP efficacy studies in macaques.

#### **Intravenous SIV Challenge Protocol**

A key study evaluated CAB-LA against a high-dose intravenous SIV challenge to mimic parenteral transmission routes like injection drug use[1][2][3].

- Animal Model: 24 female Indian rhesus macaques were used in the treatment arms, with 5 macaques as untreated controls[1][2].
- Drug Administration: The macaques were divided into three groups receiving different intramuscular CAB-LA dosing regimens:
  - Group 1: 50 mg/kg at week 0 and week 4.[1][2][3]
  - Group 2: A single 50 mg/kg dose at week 0.[1][2][3]
  - Group 3: 25 mg/kg at week 0 and 50 mg/kg at week 4.[1][2][3]
- Viral Challenge: All macaques were challenged intravenously at week 2 with 17 AID50 of SIVmac251[1][3].
- Monitoring: Plasma viral RNA was monitored weekly for 20 weeks after the final CAB-LA injection[6].

## **Penile SHIV Challenge Protocol**

To assess efficacy relevant to heterosexual men, a novel penile SHIV transmission model was utilized[4][5].

- Animal Model: 22 male macagues were enrolled[4].
- Drug Administration:
  - CAB-LA group (n=6): Received human-equivalent doses of long-acting Cabotegravir.



- Oral PrEP group (n=6): Received daily oral emtricitabine/tenofovir disoproxil fumarate (FTC/TDF).
- Control group (n=10): Remained untreated.[4][5]
- Viral Challenge: Macaques were exposed to SHIV once weekly for 12 weeks via the foreskin and urethra[4][5].
- Monitoring: The primary endpoint was the number of challenges required to establish infection.

#### **Mechanism of Action: Integrase Inhibition**

**Cabotegravir** functions by blocking the integrase enzyme, which is essential for the HIV replication cycle. By preventing the integration of viral DNA into the host cell's genome, **Cabotegravir** effectively halts viral replication.





Click to download full resolution via product page

Figure 2: Simplified mechanism of action of **Cabotegravir** as an integrase inhibitor.

#### Conclusion

The collective data from SHIV-infected macaque models provides compelling evidence for the high protective efficacy of long-acting injectable **Cabotegravir**. These preclinical studies have been foundational, demonstrating robust protection against various routes of transmission and establishing pharmacokinetic targets for clinical trials. The direct comparison with daily oral PrEP in the penile challenge model suggests that CAB-LA is a highly effective alternative, offering a less frequent dosing option for HIV prevention. These findings have paved the way for the successful clinical development and implementation of **Cabotegravir** as a critical tool in the global effort to end the HIV epidemic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cabotegravir Long-Acting Injection Protects Macaques against Intravenous Challenge with SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cabotegravir long acting injection protects macaques against intravenous challenge with SIVmac251 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-Acting Cabotegravir Protects Macaques Against Repeated Penile Simian-Human Immunodeficiency Virus Exposures PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thebodypro.com [thebodypro.com]
- 7. Cabotegravir (GSK744) long-acting for HIV-1 prevention..... Long-acting rilpivirine for HIV prevention (2 review articles) [natap.org]
- To cite this document: BenchChem. [Cabotegravir Demonstrates High Efficacy in Preventing SHIV Infection in Macaque Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8008094#validating-the-efficacy-of-cabotegravir-in-shiv-infected-macaque-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com